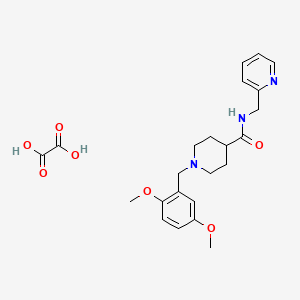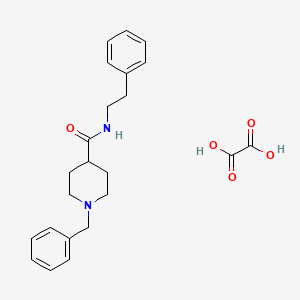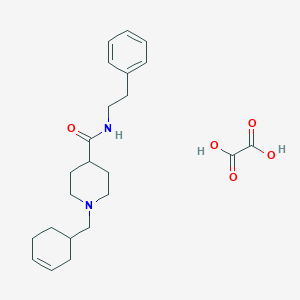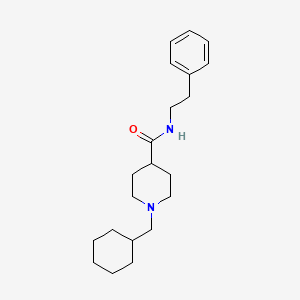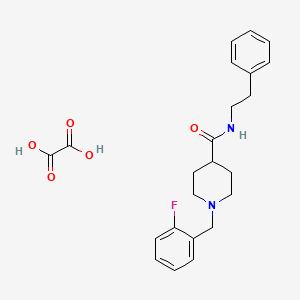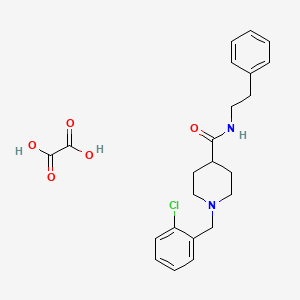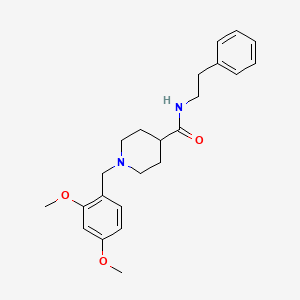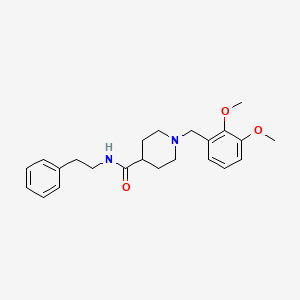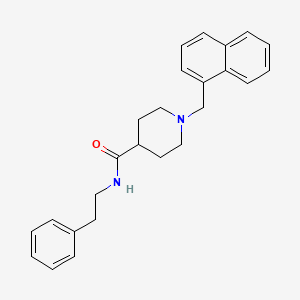
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not fully understood. However, it has been reported to act on multiple cellular pathways, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the Akt and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. This compound has also been reported to enhance neuronal survival and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound has also been reported to have low toxicity and side effects. However, one of the limitations of using this compound in lab experiments is its high cost.
Future Directions
There are several future directions for the study of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One of the potential areas of research is the development of this compound-based therapeutics for neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy. Further studies are needed to understand the exact mechanism of action of this compound and its potential use in various diseases. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of more effective therapeutics.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various diseases. Its stable and water-soluble nature makes it easy to handle and administer in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various diseases.
Scientific Research Applications
1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties in various diseases. It has been reported to have neuroprotective, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and cancer.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c28-25(26-16-13-20-7-2-1-3-8-20)22-14-17-27(18-15-22)19-23-11-6-10-21-9-4-5-12-24(21)23/h1-12,22H,13-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARLUURHZQVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



